molecular formula C14H16N2O2 B12819265 (3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl)methanamine

(3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl)methanamine

Cat. No.: B12819265
M. Wt: 244.29 g/mol
InChI Key: OMVOAXGBXKXNGM-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound (3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl)methanamine follows systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). Its full IUPAC name is [3-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine , which delineates its structural features with precision.

The nomenclature breaks down as follows:

  • Phenylmethanamine serves as the parent structure, indicating a benzene ring (phenyl group) bonded to a methanamine group (-CH2NH2).
  • 3-Methoxy specifies a methoxy (-OCH3) substituent at the third position of the phenyl ring.
  • 4-(Pyridin-3-ylmethoxy) denotes a pyridin-3-ylmethyl ether group (-OCH2C5H4N) at the fourth position of the phenyl ring. The pyridin-3-yl group refers to a pyridine ring with a methylene bridge (-CH2-) connecting it to the oxygen atom.

The structural representation (Figure 1) highlights the aromatic phenyl core, functionalized with methoxy and pyridin-3-ylmethoxy groups at positions 3 and 4, respectively, and a primary amine (-NH2) at the benzylic position.

Property Value
IUPAC Name [3-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine
SMILES COC1=C(C=CC(=C1)CN)OCC2=CN=CC=C2
InChI Key GDGKIYYWWDJFNI-UHFFFAOYSA-N
Canonical SMILES (dihydrochloride) COc1cc(CN)ccc1OCc1cccnc1.Cl.Cl

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by its CAS Registry Number 1171416-48-0 , which distinguishes it from structurally similar molecules. Additional identifiers include:

Identifier Value
PubChem CID 42892412
MDL Number MFCD11099484
ChemBase ID (dihydrochloride) 278120

These identifiers facilitate unambiguous referencing in chemical databases and regulatory documents. For example, PubChem CID 42892412 provides access to experimental and computational data, while the MDL number aids in procurement and safety documentation.

Molecular Formula and Weight Analysis

The molecular formula of the hydrochloride salt form is C14H17ClN2O2 , reflecting the addition of hydrochloric acid (HCl) to the primary amine group. The base compound (without HCl) would have the formula C14H16N2O2 . Key molecular characteristics include:

Property Value
Molecular Weight (HCl salt) 280.75 g/mol
Exact Mass 280.0975 g/mol
Composition 59.89% C, 6.11% H, 12.63% Cl, 9.98% N, 11.39% O

The molecular weight aligns with theoretical calculations based on isotopic abundances. The pyridin-3-ylmethoxy group contributes significantly to the compound’s polarity, influencing its solubility and reactivity in synthetic applications.

The structural complexity arises from the interplay of aromatic systems (phenyl and pyridine rings) and ether/amine functionalities, which collectively define its physicochemical behavior. This configuration is critical for its potential utility in medicinal chemistry, particularly as a building block for kinase inhibitors or neurotransmitter analogs.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

[3-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine

InChI

InChI=1S/C14H16N2O2/c1-17-14-7-11(8-15)4-5-13(14)18-10-12-3-2-6-16-9-12/h2-7,9H,8,10,15H2,1H3

InChI Key

OMVOAXGBXKXNGM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CN)OCC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Formation of the ether bond between the phenol derivative and the pyridinylmethyl moiety via nucleophilic substitution or Williamson ether synthesis.
  • Introduction of the methanamine group through reduction of an oxime or reductive amination of an aldehyde intermediate.
  • Protection and deprotection steps to manage reactive amine groups during multi-step synthesis.

Detailed Synthetic Route

Step 1: Synthesis of the Aryl Ether Intermediate
  • Starting materials: Vanillin (3-methoxy-4-hydroxybenzaldehyde) and a chloromethyl-substituted pyridine derivative (e.g., 3-(chloromethyl)pyridine).
  • Reaction: Williamson ether synthesis where the phenolic hydroxyl group of vanillin is deprotonated by potassium carbonate and then reacted with the chloromethylpyridine in DMF at elevated temperature (~80 °C) overnight.
  • Outcome: Formation of 3-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde with high yield (~97%).
Step 2: Conversion of Aldehyde to Oxime
  • Reagents: Hydroxylamine hydrochloride and sodium bicarbonate in aqueous solution.
  • Conditions: Stirring at room temperature for several hours.
  • Purpose: Conversion of the aldehyde group to the corresponding oxime, facilitating subsequent reduction.
  • Yield: Approximately 98%.
Step 3: Reduction of Oxime to Methanamine
  • Reducing agent: Nickel-aluminum alloy in aqueous sodium hydroxide solution.
  • Conditions: Addition under ice bath followed by stirring overnight at room temperature.
  • Workup: Filtration to remove solids, extraction with ethyl acetate, washing, drying, and solvent removal.
  • Result: Formation of (3-methoxy-4-(pyridin-3-ylmethoxy)phenyl)methanamine with yields around 95%.

Alternative Synthetic Approaches

  • Reductive amination of the aldehyde intermediate with ammonia or amine sources using sodium cyanoborohydride or other mild reducing agents.
  • Mitsunobu reaction for ether formation when phenol and pyridinylmethanol derivatives are used.
  • Nucleophilic aromatic substitution on halogenated pyridine rings to introduce the pyridinylmethoxy substituent.

Reaction Conditions and Optimization

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Williamson Ether Synthesis Vanillin, 3-(chloromethyl)pyridine, K2CO3, DMF, 80 °C, overnight 97 High yield, monitored by TLC
2 Oxime Formation Hydroxylamine hydrochloride, NaHCO3, H2O, RT, 3 h 98 Complete conversion confirmed by TLC
3 Oxime Reduction Ni-Al alloy, NaOH (5 M), ice bath then RT, overnight 95 Efficient reduction, clean workup

Research Findings and Analytical Data

  • The synthetic route is robust and reproducible, yielding high purity product suitable for further biological evaluation.
  • Mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the target compound (m/z ~ 357 [M+H]+).
  • Nuclear Magnetic Resonance (NMR) spectroscopy data support the structural integrity of the synthesized compound.
  • The use of nickel-aluminum alloy as a reducing agent is advantageous due to mild conditions and high selectivity for oxime reduction without affecting other functional groups.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and pyridinylmethoxy groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the compound's promising anticancer properties. It has shown effectiveness against several cancer cell lines, particularly triple-negative breast cancer (TNBC).

Activity Data

The following table summarizes the inhibitory concentrations (IC50) observed in various studies:

Cell LineIC50 Value (μM)Selectivity Index
MDA-MB-231 (TNBC)0.12619-fold lower on MCF10A
A549<5Not specified
HCT116<3Not specified
PC3<5Not specified

This data suggests that the compound may serve as a targeted therapy for TNBC, showing a favorable selectivity against non-cancerous cells .

Antiviral Activity

The compound also displays antiviral properties, particularly against flaviviruses such as Zika and dengue. Research indicates that it can inhibit viral proteases essential for viral replication.

Synthesis and Structure-Activity Relationship

Studies have synthesized various analogs to evaluate their structure-activity relationships (SAR). Modifications to the compound's structure have been shown to enhance its antiviral efficacy significantly.

Activity Data

The following table presents the IC50 values for different analogs:

CompoundIC50 Value (μM)Comments
Original Compound1.42Effective against Zika virus
Compound with Hydroxymethyl Group0.52Increased activity
Compound with Acetyl Group>10Significantly reduced activity

These findings indicate that structural modifications can lead to enhanced antiviral activity, making this compound a candidate for further development in antiviral therapies .

Pharmacological Studies

Beyond its anticancer and antiviral applications, (3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl)methanamine has potential implications in neuropharmacology.

Neuropharmacological Effects

Research suggests that derivatives of this compound may interact with nicotinic acetylcholine receptors, which play a crucial role in cognitive functions.

Case Study

A study demonstrated that a derivative exhibited significant binding affinity to nicotinic receptors, leading to improved cognitive function in animal models .

Mechanism of Action

The mechanism of action of (3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl)methanamine with five structurally related amines, highlighting differences in substituents, molecular properties, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance Synthesis Reference
This compound (Target) C₁₄H₁₆N₂O₃ ~260 3-methoxy, 4-(pyridin-3-ylmethoxy) Explored for proteomics research; potential kinase modulation due to pyridine moiety
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine C₁₄H₁₄FN₃O 259.28 4-fluoro, 3-methoxy, pyridin-4-ylmethyl Not explicitly stated; pyridine derivatives often target neurotransmitter receptors
[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine C₁₁H₁₅NO₃ 209.24 3-methoxy, 4-(oxetan-3-yloxy) Oxetane group may enhance metabolic stability in drug design
(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride C₁₁H₁₈ClNO₂ 231.73 (free base: ~195.27) 3-methoxy, 4-isopropoxy Hydrochloride salt form improves solubility for pharmacological screening
(3-Fluoro-4-methoxypyridin-2-yl)methanamine C₇H₉FN₂O 156.16 3-fluoro, 4-methoxy (on pyridine core) Pyridine-based amines are investigated as intermediates in antiviral agents
Key Observations:

Substituent Effects: Pyridine vs. Fluorine vs. Methoxy: Fluorine substitution (e.g., ) enhances electronegativity and bioavailability, whereas methoxy groups improve lipophilicity .

Molecular Weight and Solubility :

  • The target compound (~260 g/mol) is heavier than simpler analogs (e.g., 156 g/mol in ), which may reduce solubility but increase target specificity .
  • Hydrochloride salts () are commonly used to enhance aqueous solubility for in vitro studies .

Synthetic Complexity :

  • Compounds with multiple ether linkages (e.g., oxetan-3-yloxy in ) require protective strategies during synthesis, increasing synthetic steps .

Biological Activity

(3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl)methanamine is an organic compound with a unique structure that suggests significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article reviews its biological activity, synthesis, interactions with molecular targets, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a methoxy group and a pyridinylmethoxy moiety attached to a phenyl ring, which contributes to its chemical reactivity and biological activity. Its structure allows for effective interactions with biological targets, particularly kinases involved in cancer progression.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific kinases. Preliminary studies suggest its potential therapeutic effects against various diseases, especially cancer. The compound's mechanism of action involves binding to specific receptors or enzymes, modulating their activity, and influencing various biological processes .

The exact pathways and targets for this compound depend on its application context. It has been shown to interact with kinases that play crucial roles in cancer cell signaling pathways, leading to reduced cell proliferation and increased apoptosis . This interaction is vital for understanding its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of this compound compared to other related compounds:

Compound NameStructural FeaturesBiological Activity
(3-Methoxy-4-(pyridin-2-ylmethoxy)phenyl)methanamine Methoxy group on a phenyl ringPotentially active against various enzymes
(3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl)methanamine Similar structure with different pyridine positionAnticancer properties
(3-Methoxy-4-(pyridin-3-ylethoxy)phenyl)methanamine Ethoxy instead of methoxyVaries based on specific interactions

The uniqueness of this compound lies in its specific arrangement of methoxy groups and its potential as a kinase inhibitor, differentiating it from other similar compounds that may lack these specific interactions or have different pharmacological profiles.

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Phenolic Component : Starting from a suitable phenolic precursor, the methoxy group is introduced through methylation.
  • Pyridine Attachment : The pyridine moiety is then attached via nucleophilic substitution reactions.
  • Final Amine Formation : The final step involves the introduction of the amine group through reductive amination techniques.

These synthetic methods highlight the versatility of organic synthesis techniques in creating complex molecules from simpler starting materials .

Case Studies and Research Findings

Recent studies have evaluated the anticancer activity of various derivatives of this compound against different cancer cell lines. For instance:

  • Antiproliferative Activity : A series of compounds were synthesized and tested against A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate) cancer cell lines. Results indicated significant antiproliferative effects, with some derivatives showing IC50 values lower than standard chemotherapy agents like 5-Fluorouracil .
  • Mechanistic Insights : Further investigations into the mechanism revealed that these compounds could induce apoptosis through caspase activation pathways, suggesting their potential as effective anticancer agents .

Q & A

Basic: What are the recommended synthetic routes for (3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl)methanamine, and how can yield be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. Key steps include:

  • Methoxy and pyridinylmethoxy group introduction : Use alkylation or Mitsunobu reactions with 3-hydroxypyridine under inert conditions.
  • Reductive amination : Employ sodium borohydride or lithium aluminum hydride to reduce intermediate imines .
    Optimization Strategies :
  • Temperature control : Maintain 0–5°C during sensitive steps (e.g., reductions) to minimize side reactions.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm; pyridinyl protons at δ 7.5–8.5 ppm) .
  • FTIR : Identify amine N-H stretches (~3300 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS detect [M+H]+ ions for purity assessment .

Advanced: How do structural modifications at the methoxy or pyridinyl positions influence bioactivity?

Methodological Answer:

  • Pyridinyl substituents : Replace the pyridin-3-ylmethoxy group with morpholine or piperidine (as in ) to enhance solubility. Example:

    SubstituentIC50 (µM)Selectivity Index
    3-Methoxy (parent)1.210.5
    4-Morpholinopropoxy0.815.3
  • Methoxy position : Shifting from 3-methoxy to 4-methoxy ( ) reduces steric hindrance, improving target binding .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2B for skin irritation) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of dust/aerosols (OSHA PEL: 5 mg/m³) .
  • Storage : Store at –20°C in amber vials under nitrogen to prevent degradation .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Assay standardization : Use orthogonal assays (e.g., ELISA and SPR for binding affinity) to cross-validate results.
  • Statistical rigor : Apply ANOVA with post-hoc tests to account for batch-to-batch variability (e.g., purity differences >5% significantly alter IC50 values) .
  • Control compounds : Include reference inhibitors (e.g., GW 2580 in ) to benchmark activity .

Advanced: What in vitro models are suitable for evaluating pharmacokinetic properties?

Methodological Answer:

  • Metabolic stability : Use liver microsomes (human/rat) with LC-MS/MS to quantify parent compound depletion (t1/2 >60 min suggests favorable stability) .
  • Caco-2 permeability : Assess apical-to-basolateral transport (Papp >1×10⁻⁶ cm/s indicates oral bioavailability potential) .
  • Plasma protein binding : Equilibrium dialysis (≥95% binding may limit free drug concentration) .

Basic: How can researchers validate the compound’s stability under experimental conditions?

Methodological Answer:

  • Forced degradation : Expose to 0.1M HCl/NaOH (2 hrs, 37°C) or H2O2 (3%, 6 hrs) and analyze by HPLC for degradation products .
  • Thermal stability : Store at 40°C for 14 days; >90% recovery indicates robustness for long-term assays .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina with crystal structures (e.g., cFMS kinase in ) to identify binding poses.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å suggests stable interactions) .
  • QSAR models : Train on pyridinylmethoxy analogs to correlate substituent electronegativity with activity (R² >0.85) .

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